Cas no 60463-12-9 (3-(Hydroxymethyl)-4-nitrophenol)

3-(Hydroxymethyl)-4-nitrophenol 化学的及び物理的性質
名前と識別子
-
- (5-Hydroxy-2-nitrophenyl)methanol
- 3-(Hydroxymethyl)-4-nitrophenol
- 5-Hydroxy-2-nitrobenzyl alcohol
- Benzenemethanol,5-hydroxy-2-nitro-
- 2-nitro-5-hydroxybenzyl alcohol
- 3-hydroxymethyl-4-nitrophenol
- 5-Hydroxy-2-nitro-benzylalkohol
- Benzenemethanol, 5-hydroxy-2-nitro-
- 5-Hydroxy-2-nitrobenzylalcohol
- 3-hydroxymethyl-4-nitro-phenol
- ODWVFIWBWJXDMT-UHFFFAOYSA-N
- 9009AB
- VZ30378
- NE40632
- 5-H
-
- MDL: MFCD00134308
- インチ: 1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2
- InChIKey: ODWVFIWBWJXDMT-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1C([H])=C(C([H])=C([H])C=1[N+](=O)[O-])O[H]
計算された属性
- せいみつぶんしりょう: 169.037508g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 169.037508g/mol
- 単一同位体質量: 169.037508g/mol
- 水素結合トポロジー分子極性表面積: 86.3Ų
- 重原子数: 12
- 複雑さ: 167
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 111-115 °C (lit.)
- PSA: 86.28000
- LogP: 1.31590
- ようかいせい: 使用できません
3-(Hydroxymethyl)-4-nitrophenol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-(Hydroxymethyl)-4-nitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-(Hydroxymethyl)-4-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A128223-250mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 250mg |
$10.0 | 2025-02-26 | |
Chemenu | CM117418-10g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95%+ | 10g |
$323 | 2023-01-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H44190-1g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 1g |
¥171.0 | 2023-09-07 | |
Enamine | EN300-180118-5.0g |
3-(hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95.0% | 5.0g |
$130.0 | 2025-02-20 | |
Ambeed | A128223-10g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 98% | 10g |
$257.0 | 2025-02-26 | |
TRC | H973090-250mg |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 250mg |
$ 115.00 | 2023-09-07 | ||
Chemenu | CM117418-5g |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95%+ | 5g |
$163 | 2023-01-09 | |
Alichem | A014001400-250mg |
5-Hydroxy-2-nitrobenzyl alcohol |
60463-12-9 | 97% | 250mg |
$484.80 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366005-5G |
3-(Hydroxymethyl)-4-nitrophenol |
60463-12-9 | 5g |
¥3406.87 | 2023-12-07 | ||
Enamine | EN300-180118-2.5g |
3-(hydroxymethyl)-4-nitrophenol |
60463-12-9 | 95.0% | 2.5g |
$68.0 | 2025-02-20 |
3-(Hydroxymethyl)-4-nitrophenol 関連文献
-
Ziquan Cao,Qingwei Li,Guojie Wang Polym. Chem. 2017 8 6817
-
2. Dual-stimuli-responsive glycopolymer bearing a reductive and photo-cleavable unit at block junctionJia-You Fang,Yin-Ku Lin,Shiu-Wei Wang,Yung-Ching Yu,Ren-Shen Lee RSC Adv. 2016 6 107669
-
Jun Yin,Haibo Hu,Yonghao Wu,Shiyong Liu Polym. Chem. 2011 2 363
-
Ren-Shen Lee,Shiu-Wei Wang,You-Chen Li,Jia-You Fang RSC Adv. 2015 5 497
-
Shiu-Wei Wang,Yin-Ku Lin,Jia-You Fang,Ren-Shen Lee RSC Adv. 2018 8 29321
-
Xiaoteng Zhou,Lingxiao Li,He Qin,Bo Ning,Junpei Li,Chengyou Kan RSC Adv. 2018 8 21613
-
Kang-Yu Peng,Shiu-Wei Wang,Mu-Yi Hua,Ren-Shen Lee RSC Adv. 2013 3 18453
-
Lei Tan,Hai-Xia Wu,Mei-Yan Yang,Chuan-Jun Liu,Ren-Xi Zhuo RSC Adv. 2015 5 10393
-
Giada Quintieri,André H. Gr?schel Polym. Chem. 2021 12 1429
-
Cé Guinto Gamys,Jean-Marc Schumers,Alexandru Vlad,Charles-André Fustin,Jean-Fran?ois Gohy Soft Matter 2012 8 4486
3-(Hydroxymethyl)-4-nitrophenolに関する追加情報
Comprehensive Overview of 3-(Hydroxymethyl)-4-nitrophenol (CAS No. 60463-12-9): Properties, Applications, and Industry Insights
3-(Hydroxymethyl)-4-nitrophenol (CAS 60463-12-9), a chemically versatile aromatic compound, has garnered significant attention in pharmaceutical intermediates, organic synthesis, and specialty chemical research. This hydroxymethyl-nitrophenol derivative features a unique molecular structure combining a phenolic hydroxyl group, a nitro substituent, and a hydroxymethyl functional group, enabling diverse reactivity patterns. Recent studies highlight its role as a key building block in developing advanced materials and bioactive molecules, aligning with growing industry demands for sustainable synthetic pathways.
The compound's nitrophenol core structure contributes to its UV-absorbing properties, making it relevant in photostabilizer formulations for polymers and coatings—a trending topic in material science forums. Researchers increasingly explore its potential in green chemistry applications, particularly in catalytic reduction processes where the nitro group serves as a transformable handle. Analytical data from HPLC and GC-MS studies confirm its high purity (>98%) and stability under standard storage conditions, addressing common queries about compound shelf life and handling protocols.
In pharmaceutical contexts, 3-(Hydroxymethyl)-4-nitrophenol serves as a precursor for chiral auxiliaries and protease inhibitor scaffolds, with patent literature documenting its use in kinase-targeted therapies. The hydroxymethyl group offers convenient sites for further functionalization through esterification or etherification, a feature frequently discussed in synthetic organic chemistry communities. Industry reports indicate rising demand for this intermediate in Asia-Pacific markets, driven by expanding contract manufacturing opportunities for novel drug candidates.
Environmental and safety profiles of CAS 60463-12-9 have been systematically evaluated, with biodegradation studies showing moderate persistence in aqueous systems. This data responds to increasing regulatory focus on chemical sustainability metrics, a hot topic in ESG (Environmental, Social, and Governance) reporting for chemical enterprises. The compound's structure-activity relationships continue to inspire computational chemistry investigations, particularly in QSAR modeling for predicting metabolite formation—an area gaining traction in predictive toxicology circles.
From a commercial perspective, 3-(Hydroxymethyl)-4-nitrophenol manufacturers emphasize strict adherence to ISO 9001-certified production processes, addressing quality concerns raised by formulation chemists. Technical datasheets typically specify particle size distribution and residual solvent levels—parameters crucial for process optimization in scale-up scenarios. The compound's compatibility with continuous flow reactor systems positions it favorably within the industry 4.0 transformation of chemical manufacturing.
Emerging applications in electronic materials have been reported, where the compound's nitro-aromatic system contributes to charge-transfer complexes in organic semiconductors. This development aligns with search trends around "organic electronic materials" and "conductive polymers." Academic laboratories frequently employ 60463-12-9 as a model substrate for teaching electrophilic aromatic substitution mechanisms, reflecting its pedagogical value in advanced organic chemistry curricula.
Analytical method development for 3-(Hydroxymethyl)-4-nitrophenol quantification remains an active research area, with recent publications detailing UPLC-MS/MS techniques achieving ppb-level detection limits. These advancements cater to growing needs for trace impurity analysis in quality control laboratories. The compound's distinctive chromatographic behavior (retention factor ~2.5 in reversed-phase systems) makes it a useful reference standard for method validation protocols.
Supply chain analytics indicate stable global availability of CAS 60463-12-9, with major producers located in Europe, North America, and selected Asian countries. Procurement specialists often search for "reliable nitrophenol derivatives suppliers," highlighting the importance of vendor qualification processes. Technical grade material typically exhibits pale yellow crystalline morphology, with polymorph characterization studies confirming consistent solid-state properties across production batches.
Future research directions for this compound likely focus on catalytic hydrogenation optimization—a process critical for generating valuable aminophenol derivatives. The compound's role in multistep synthesis workflows continues to expand, particularly in fragment-based drug discovery approaches. These developments respond to pharmaceutical industry needs for structurally diverse scaffold libraries with defined stereochemical features.
Regulatory documentation for 3-(Hydroxymethyl)-4-nitrophenol complies with REACH registration requirements in the EU and TSCA inventory listing in the United States. Safety Data Sheets emphasize standard laboratory precautions including PPE usage and ventilation controls—information frequently sought by EHS (Environment, Health and Safety) professionals. The compound's ecotoxicological profile has been characterized through standardized OECD test guidelines, providing data relevant for environmental risk assessments.
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